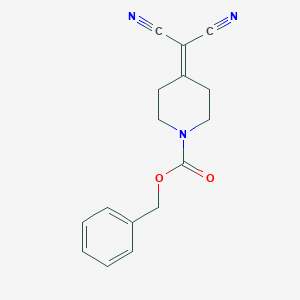
Benzyl 4-(dicyanomethylidene)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 4-(dicyanomethylidene)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H15N3O2 and a molecular weight of 281.31 g/mol This compound is characterized by a piperidine ring substituted with a benzyl group and a dicyanomethylidene moiety
Vorbereitungsmethoden
The synthesis of Benzyl 4-(dicyanomethylidene)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and dicyanomethane under controlled conditions. One common method includes the dropwise addition of benzyl chloroformate to a mixture of piperidin-4-ol hydrochloride, sodium hydroxide, and a solvent such as water or 1,4-dioxane . The reaction is carried out under specific temperature and pH conditions to ensure the formation of the desired product.
Analyse Chemischer Reaktionen
Benzyl 4-(dicyanomethylidene)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dicyanomethylidene group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: Hydrolysis reactions can break down the ester bond in the presence of acids or bases, leading to the formation of piperidine derivatives and benzyl alcohol.
Wissenschaftliche Forschungsanwendungen
Benzyl 4-(dicyanomethylidene)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzyl 4-(dicyanomethylidene)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The dicyanomethylidene group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The benzyl group enhances the compound’s binding affinity to specific receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Benzyl 4-(dicyanomethylidene)piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
Benzyl 4-hydroxy-1-piperidinecarboxylate: This compound has a hydroxyl group instead of the dicyanomethylidene group, leading to different chemical reactivity and biological activity.
Ethyl 4-(dicyanomethylidene)piperidine-1-carboxylate: Similar to the benzyl derivative but with an ethyl group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H15N3O2 |
|---|---|
Molekulargewicht |
281.31 g/mol |
IUPAC-Name |
benzyl 4-(dicyanomethylidene)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H15N3O2/c17-10-15(11-18)14-6-8-19(9-7-14)16(20)21-12-13-4-2-1-3-5-13/h1-5H,6-9,12H2 |
InChI-Schlüssel |
VILUUKGWRFDLBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1=C(C#N)C#N)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Cyclohexyl-1-{[3-(trifluoromethyl)phenyl]carbamothioyl}piperidine-4-carboxamide](/img/structure/B12459686.png)
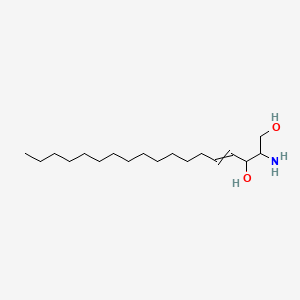
![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12459695.png)
![8-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2-one](/img/structure/B12459705.png)
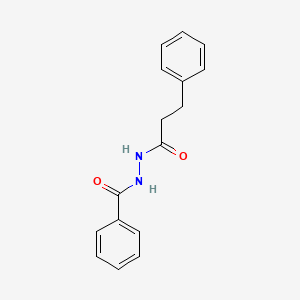
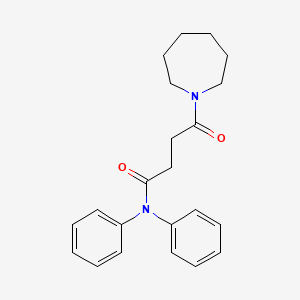
![4-(7-Tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B12459722.png)
![1-{4-[(4-Bromobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B12459728.png)
![3-[5-Chloro-2-(2-methoxy-2-oxoethoxy)phenyl]prop-2-enoic acid](/img/structure/B12459733.png)
![1-Phenyl-1,4,5,6-tetrahydro-pyrrolo[3,4-c]pyrazole dihydrochloride](/img/structure/B12459740.png)
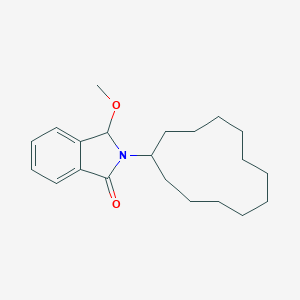
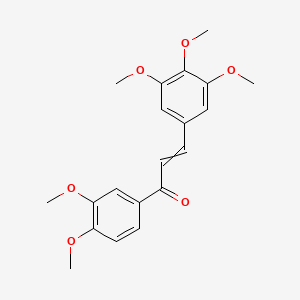
![2-Bromo-6-iodo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B12459762.png)
![2-(3-methoxyphenyl)-2-oxoethyl 2-{4-[(2-methylpropoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12459771.png)
